Continuous vs. Batch Hydrogenation: 66% vs. 17% Selectivity to 2-Butene-1,4-diol
In the hydrogenation of 2-butyne-1,4-diol over 1% Pt/CaCO₃ catalyst, continuous fixed-bed operation achieves 66% selectivity to 2-butene-1,4-diol (B2D) at complete conversion, whereas batch slurry operation under otherwise similar conditions yields only 17% B2D selectivity with B1D selectivity dominating at 83% [1]. This 49-percentage-point selectivity differential demonstrates that reactor configuration—not merely catalyst choice—governs product distribution. Furthermore, by varying contact time in continuous mode, the B2D/B1D product ratio can be tuned across a wide range, enabling flexible production in response to market demand fluctuations [1].
| Evidence Dimension | Selectivity to 2-Butene-1,4-diol in 2-Butyne-1,4-diol hydrogenation |
|---|---|
| Target Compound Data | 66% selectivity (continuous fixed-bed) |
| Comparator Or Baseline | 17% selectivity (batch slurry) |
| Quantified Difference | +49 percentage points (absolute) |
| Conditions | 1% Pt/CaCO₃ catalyst, H₂ pressure not specified, temperature not specified, fixed-bed vs. batch slurry reactor |
Why This Matters
Procurement of 2-butene-1,4-diol as a stand-alone product requires understanding that its production selectivity is highly process-dependent; continuous-process-sourced B2D may exhibit different purity or cost profiles compared to batch-sourced material.
- [1] Rode, C.V.; Tayade, P.R.; Nadgeri, J.M.; et al. Continuous Hydrogenation of 2-Butyne-1,4-diol to 2-Butene- and Butane-1,4-diols. Organic Process Research & Development 2006, 10 (2), 278-284. View Source
